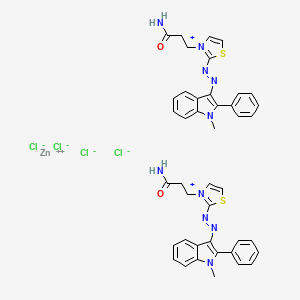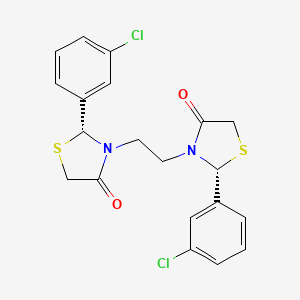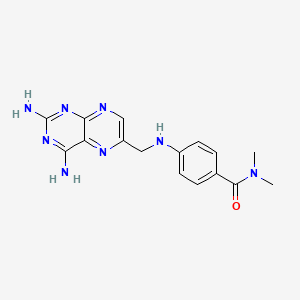
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is an organic compound that belongs to the class of pteridines This compound is characterized by its complex structure, which includes a pteridine ring system substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine ring: This step involves the cyclization of appropriate precursors to form the pteridine ring system.
Substitution reactions: The pteridine ring is then functionalized with amino groups through substitution reactions.
Coupling reactions: The functionalized pteridine is coupled with a benzoyl derivative to introduce the phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pteridine ring.
Wissenschaftliche Forschungsanwendungen
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its structural similarity to known antifolates.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor in the production of nucleotides, leading to reduced DNA, RNA, and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: A well-known antifolate used in cancer therapy.
Aminopterin: Another antifolate with similar structural features.
Pralatrexate: A newer antifolate used in the treatment of certain types of lymphoma.
Uniqueness
(4-(((2,4-diaminopteridin-6-yl)methyl)amino)phenyl)-N,N-dimethylcarboxamide is unique due to its specific substitution pattern on the pteridine ring, which may confer distinct biochemical properties and therapeutic potential compared to other antifolates.
Eigenschaften
CAS-Nummer |
136242-92-7 |
|---|---|
Molekularformel |
C16H18N8O |
Molekulargewicht |
338.37 g/mol |
IUPAC-Name |
4-[(2,4-diaminopteridin-6-yl)methylamino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H18N8O/c1-24(2)15(25)9-3-5-10(6-4-9)19-7-11-8-20-14-12(21-11)13(17)22-16(18)23-14/h3-6,8,19H,7H2,1-2H3,(H4,17,18,20,22,23) |
InChI-Schlüssel |
XQAVCQAHWYHBBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


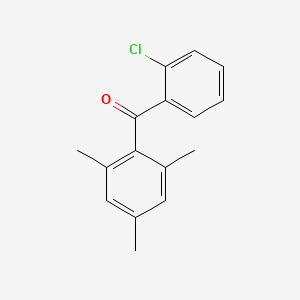
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
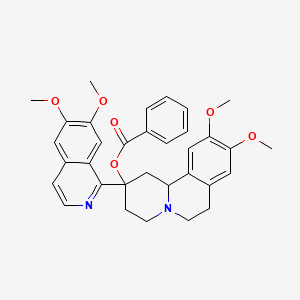

![8-Methoxy-5,6-dihydrobenzo[f]quinazoline-1,3-diamine](/img/structure/B12793355.png)
